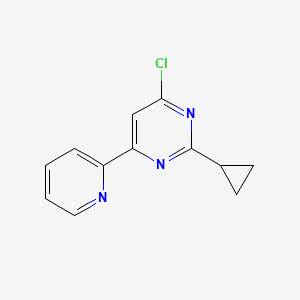
4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine
Vue d'ensemble
Description
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for (4-Chloro-pyridin-2-yl)-methanol isOCc1cc (Cl)ccn1 and its InChI key is UEAIOHHGRGSGGJ-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the predicted boiling point of 4-(2-chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine is373.2±42.0 °C and its predicted density is 1.311±0.06 g/cm3 .
Applications De Recherche Scientifique
Design and Synthesis of p38α MAP Kinase Inhibitors
4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine derivatives are explored for their potential as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. These compounds, often featuring a pyrimidine scaffold, are studied for their ability to bind selectively to the ATP pocket, replacing ATP and achieving higher selectivity and potency over other kinase inhibitors. The design, synthesis, and activity studies of these compounds are underpinned by crystallographic insights into p38 MAP kinase complexes, highlighting the importance of the pyrimidine ring and its substituents in enhancing inhibitory activity and selectivity for p38 MAP kinase over other kinases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Hybrid Catalysts for Pyranopyrimidine Synthesis
Research into hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the significance of pyrimidine cores in medicinal and pharmaceutical industries. These scaffolds are pivotal precursors with broad synthetic applications and bioavailability. The development of substituted pyranopyrimidines employs diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, showcasing the versatility and applicability of pyrimidine derivatives in synthesizing lead molecules for medicinal purposes (Parmar, Vala, & Patel, 2023).
Pyrimidine-Based Optical Sensors
The utility of pyrimidine derivatives extends into the development of optical sensors, owing to their ability to form coordination and hydrogen bonds. These characteristics make pyrimidine-based compounds excellent candidates for sensing probes, highlighting their application in both biological and medicinal fields as well as in analytical chemistry for the detection of various species (Jindal & Kaur, 2021).
Anti-Alzheimer's Agents
Pyrimidine derivatives are investigated for their potential as anti-Alzheimer's agents. The structure-activity relationship (SAR) studies of these derivatives provide insights into the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. Such research underscores the medicinal chemists' interest in pyrimidine scaffolds for the synthesis of compounds with varied biological activities, particularly focusing on neurodegenerative disorders (Das et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks), which are promising therapeutic targets in cancer treatment .
Mode of Action
It’s worth noting that related compounds have been found to bind directly to their targets, resulting in the suppression of downstream signaling pathways and inhibition of cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the downstream signaling pathways of their targets, which can lead to the suppression of cell proliferation .
Result of Action
Similar compounds have been found to induce cellular apoptosis and inhibit cell proliferation, which are significant effects in the context of cancer treatment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-7-10(9-3-1-2-6-14-9)15-12(16-11)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGGMSRTWGJJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)

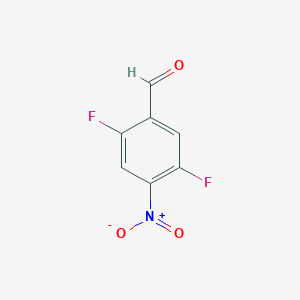
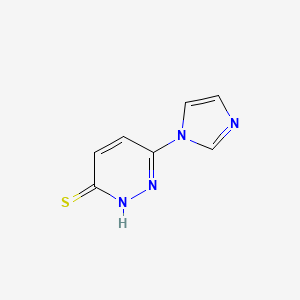
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)

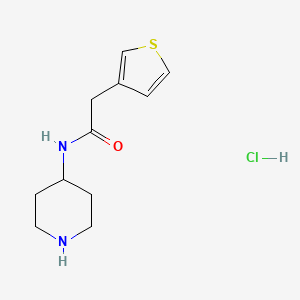
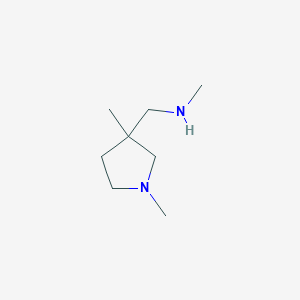
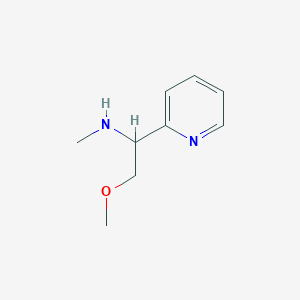

![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)